molecular formula C18H16O9S2 B12661843 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone CAS No. 94201-89-5

6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone

Cat. No.: B12661843
CAS No.: 94201-89-5
M. Wt: 440.4 g/mol
InChI Key: SNMFEUASECRBOZ-UHFFFAOYSA-N
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Description

6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone: is a synthetic organic compound belonging to the class of benzopyrones. Benzopyrones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features mesyloxy groups at the 6 and 7 positions, a methoxyphenyl group at the 3 position, and a benzopyrone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyrone derivative.

    Introduction of Mesyloxy Groups: The hydroxyl groups at the 6 and 7 positions of the benzopyrone core are converted to mesyloxy groups using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine.

    Substitution Reaction: The 3 position of the benzopyrone core is functionalized with a 4-methoxyphenyl group through a substitution reaction, often using a suitable aryl halide and a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the mesyloxy groups to hydroxyl groups.

    Substitution: The mesyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzopyrone derivatives.

Scientific Research Applications

6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone: Lacks the mesyloxy groups but has hydroxyl groups at the 6 and 7 positions.

    6,7-Dimethoxy-3-(4-methoxyphenyl)-4-benzopyrone: Features methoxy groups instead of mesyloxy groups.

Uniqueness

6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone is unique due to the presence of mesyloxy groups, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

94201-89-5

Molecular Formula

C18H16O9S2

Molecular Weight

440.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromen-6-yl] methanesulfonate

InChI

InChI=1S/C18H16O9S2/c1-24-12-6-4-11(5-7-12)14-10-25-15-9-17(27-29(3,22)23)16(26-28(2,20)21)8-13(15)18(14)19/h4-10H,1-3H3

InChI Key

SNMFEUASECRBOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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